An In-depth Technical Guide to the Physicochemical Properties of 2-amino-7-methyl-9H-thioxanthen-9-one
An In-depth Technical Guide to the Physicochemical Properties of 2-amino-7-methyl-9H-thioxanthen-9-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
The thioxanthen-9-one scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant biological activities, ranging from anticancer to antipsychotic properties. Within this class, 2-amino-7-methyl-9H-thioxanthen-9-one emerges as a compound of interest for further investigation, particularly in the realm of medicinal chemistry and drug development. Its structural features, combining an electron-donating amino group and a lipophilic methyl group on the thioxanthenone core, suggest a unique physicochemical profile that can influence its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-amino-7-methyl-9H-thioxanthen-9-one, offering a foundational resource for researchers seeking to explore its potential.
Molecular Identity and Structural Elucidation
2-amino-7-methyl-9H-thioxanthen-9-one is a substituted thioxanthenone with the molecular formula C₁₄H₁₁NOS and a molecular weight of 241.31 g/mol .[1] Its chemical structure is characterized by a tricyclic system where a central thiopyran ring is fused to two benzene rings, with a ketone at position 9, an amino group at position 2, and a methyl group at position 7.
Table 1: Chemical Identifiers for 2-amino-7-methyl-9H-thioxanthen-9-one
| Identifier | Value |
| CAS Number | 78160-12-0[1] |
| Molecular Formula | C₁₄H₁₁NOS[1] |
| Molecular Weight | 241.31 g/mol [1] |
| IUPAC Name | 2-amino-7-methyl-9H-thioxanthen-9-one |
Synthesis and Purification
While a specific detailed protocol for the synthesis of 2-amino-7-methyl-9H-thioxanthen-9-one is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established methodologies for thioxanthenone synthesis, primarily through the cyclization of a substituted thiosalicylic acid derivative.[2]
Proposed Synthetic Pathway
A logical approach involves the reaction of 2-mercaptobenzoic acid (thiosalicylic acid) with p-toluidine, followed by a cyclization step.
Figure 1: Proposed synthetic workflow for 2-amino-7-methyl-9H-thioxanthen-9-one.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a representative procedure adapted from general methods for thioxanthenone synthesis. Optimization of reaction conditions may be necessary to achieve high yields and purity.
Step 1: Synthesis of 2-((4-methylphenyl)thio)benzoic acid
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To a flask equipped with a reflux condenser and magnetic stirrer, add 2-mercaptobenzoic acid (1 equivalent), 4-chlorotoluene (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide.
-
Add N,N-dimethylformamide (DMF) as the solvent.
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Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.
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Filter the resulting precipitate, wash with water, and dry to obtain the crude 2-((4-methylphenyl)thio)benzoic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Cyclization to 2-amino-7-methyl-9H-thioxanthen-9-one
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Add the purified 2-((4-methylphenyl)thio)benzoic acid (1 equivalent) to polyphosphoric acid (PPA) at 80-100 °C with vigorous stirring.
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Heat the mixture to 120-150 °C for 2-4 hours. The color of the mixture will typically change, indicating cyclization.
-
Pour the hot reaction mixture onto crushed ice with stirring.
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Neutralize the acidic solution with a saturated sodium bicarbonate solution until the product precipitates.
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Filter the precipitate, wash thoroughly with water, and dry.
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The crude 2-amino-7-methyl-9H-thioxanthen-9-one can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) followed by recrystallization.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Summary of Physicochemical Properties of 2-amino-7-methyl-9H-thioxanthen-9-one
| Property | Experimental Value | Predicted Value | Method of Determination |
| Melting Point (°C) | 179-183[3] | - | Capillary Melting Point Apparatus |
| Solubility | Insoluble in water; Soluble in polar organic solvents | - | Qualitative Solubility Assay |
| pKa (of the conjugate acid) | - | ~3-4 | Spectrophotometric/Potentiometric Titration (Proposed) |
| LogP | - | ~3.5-4.0 | HPLC-based method (Proposed) / Computational (ACD/Labs, ChemDraw) |
| Polar Surface Area (PSA) | - | 68.4 Ų | Computational (PubChem) |
| Hydrogen Bond Donors | - | 1 | Computational (PubChem) |
| Hydrogen Bond Acceptors | - | 2 | Computational (PubChem) |
Melting Point
The melting point of a solid is a key indicator of its purity. An experimental melting point range of 179-183 °C has been reported for 2-amino-7-methyl-9H-thioxanthen-9-one.[3]
Solubility
The solubility of a compound in various solvents dictates its formulation possibilities and its behavior in biological systems.
Experimental Protocol: Qualitative Solubility Determination
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Add approximately 1-2 mg of 2-amino-7-methyl-9H-thioxanthen-9-one to separate test tubes.
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Add 1 mL of each of the following solvents to the respective test tubes: water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).
-
Vortex each tube for 30 seconds.
-
Visually inspect for the dissolution of the solid.
Expected Outcome: Based on its structure, 2-amino-7-methyl-9H-thioxanthen-9-one is expected to be poorly soluble in water but soluble in polar organic solvents like DMSO and to a lesser extent in alcohols and chlorinated solvents.
Acidity/Basicity (pKa)
The amino group at the 2-position imparts basic character to the molecule. The pKa of its conjugate acid is a critical parameter influencing its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding.
Experimental Protocol: Spectrophotometric pKa Determination
This method is based on the principle that the UV-Vis absorption spectrum of the compound will differ between its ionized and non-ionized forms.
-
Prepare a stock solution of 2-amino-7-methyl-9H-thioxanthen-9-one in a suitable solvent (e.g., methanol).
-
Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 10).
-
Add a small aliquot of the stock solution to each buffer solution to a final constant concentration.
-
Record the UV-Vis absorption spectrum for each solution.
-
Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal.
-
Plot absorbance at this wavelength versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Figure 2: Workflow for spectrophotometric pKa determination.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial determinant of a drug's ability to cross biological membranes.
Experimental Protocol: HPLC-based LogP Determination
This method correlates the retention time of a compound on a reverse-phase HPLC column with its LogP value.
-
Prepare a standard set of compounds with known LogP values that bracket the expected LogP of the analyte.
-
Prepare a solution of 2-amino-7-methyl-9H-thioxanthen-9-one.
-
Perform isocratic reverse-phase HPLC analysis for the standards and the test compound using a C18 column and a mobile phase of methanol/water or acetonitrile/water.
-
Record the retention time (t_R) for each compound.
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time.
-
Plot log k' versus the known LogP values of the standards to generate a calibration curve.
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Determine the log k' of 2-amino-7-methyl-9H-thioxanthen-9-one and interpolate its LogP from the calibration curve.
Structural and Spectroscopic Characterization
A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-amino-7-methyl-9H-thioxanthen-9-one is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ketone (around 1630-1680 cm⁻¹), and C-S stretching.
UV-Visible (UV-Vis) Spectroscopy
The extended π-system of the thioxanthenone core results in strong UV-Vis absorption. The position and intensity of the absorption maxima are influenced by the substituents. The amino group is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted thioxanthenone.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing.
Protocol Outline: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of 2-amino-7-methyl-9H-thioxanthen-9-one suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Potential Applications and Future Directions
The structural features of 2-amino-7-methyl-9H-thioxanthen-9-one suggest several potential avenues for research and development. The thioxanthenone scaffold is known to exhibit a range of biological activities, including anticancer, and the presence of the amino and methyl groups can modulate this activity and influence the pharmacokinetic profile.[4][5] Further studies are warranted to explore the therapeutic potential of this compound and its derivatives.
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Synthesis of the Metabolites and Degradation Products of 2-Amino-7-isopropyl-5-oxo-5H-[6] benzopyrano [2, 3-b] pyridine-3-carboxylic Acid (Amoxanox). J-Stage.
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- Spectroelectrochemical study of the reduction of 2-methyl-9H-thioxanthene-9-one and its S,S-dioxide and electronic absorption spectra of their molecular ions. RSC Publishing. 2021.
- QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis. Molecules.
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